molecular formula C15H21NO3 B2682748 1-[5-Acetyl-2-(ethylamino)-4-hydroxy-3-propylphenyl]ethanone CAS No. 79324-51-9

1-[5-Acetyl-2-(ethylamino)-4-hydroxy-3-propylphenyl]ethanone

Cat. No.: B2682748
CAS No.: 79324-51-9
M. Wt: 263.337
InChI Key: CQKYZTXHLWCUKY-UHFFFAOYSA-N
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Description

1-[5-Acetyl-2-(ethylamino)-4-hydroxy-3-propylphenyl]ethanone is an organic compound with the molecular formula C15H21NO3 It is known for its unique structure, which includes an acetyl group, an ethylamino group, a hydroxy group, and a propyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-Acetyl-2-(ethylamino)-4-hydroxy-3-propylphenyl]ethanone typically involves multi-step organic reactionsThe hydroxy and propyl groups are then added through subsequent reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[5-Acetyl-2-(ethylamino)-4-hydroxy-3-propylphenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the ethylamino group.

Major Products Formed

Scientific Research Applications

1-[5-Acetyl-2-(ethylamino)-4-hydroxy-3-propylphenyl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[5-Acetyl-2-(ethylamino)-4-hydroxy-3-propylphenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of functional groups such as the hydroxy and ethylamino groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Methyl-2-thienyl)ethanone
  • 2-Methyl-5-acetylthiophene
  • 5-Methyl-2-thienyl methyl ketone

Uniqueness

1-[5-Acetyl-2-(ethylamino)-4-hydroxy-3-propylphenyl]ethanone is unique due to its specific combination of functional groups and its structural configuration.

Properties

IUPAC Name

1-[5-acetyl-2-(ethylamino)-4-hydroxy-3-propylphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-5-7-11-14(16-6-2)12(9(3)17)8-13(10(4)18)15(11)19/h8,16,19H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKYZTXHLWCUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=CC(=C1O)C(=O)C)C(=O)C)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The product of step (b) (0.013 mole) was heated in NMP (25 ml) at reflux under nitrogen for 1 hour. After cooling to room temperature, the mixture was diluted with ethanol (25 ml), and hydrogenated over 5% Pd/C at 15-20 psi for 21/2 hours. After filtration, the mixture was poured into water, the grey solid isolated by filtration, and recrystallised from ethanol to give the title compound. Yield 63%, mp 114°-115° C.
Quantity
0.013 mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
63%

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